2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
Description
2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a quinazoline-derived compound featuring a sulfanyl-acetamide scaffold. Quinazolines are heterocyclic aromatic systems known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities . The compound’s structure integrates a butylamino side chain at the quinazoline C4 position and a sulfanyl-linked acetamide group substituted with a 4-methylbenzyl moiety. This design likely enhances lipophilicity and target-binding specificity, as seen in related compounds .
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-3-4-13-23-21-18-7-5-6-8-19(18)25-22(26-21)28-15-20(27)24-14-17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXKDYZVQVYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 4-(butylamino)quinazoline with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with 4-methylbenzylamine to form the final product .
Analyse Des Réactions Chimiques
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Key Structural and Functional Differences:
Analysis :
- The butylamino group in the target compound may enhance membrane permeability compared to shorter alkyl chains (e.g., ethylamino in ).
- The sulfanyl bridge is a conserved feature in analogs like IPPQ and ’s compound, suggesting its role in stabilizing molecular interactions via sulfur-mediated hydrogen bonding or hydrophobic effects.
- Substitution at the acetamide’s N-position (e.g., 4-methylbenzyl vs. quinazolinylmethyl in IPPQ) influences target selectivity. For example, IPPQ’s quinazolinylmethyl group directs it toward ion channel interfaces , while the 4-methylbenzyl group in the target compound could favor kinase-binding pockets.
Non-Quinazoline Sulfanyl-Acetamide Analogs
Analysis :
- Replacement of the quinazoline core with triazole or pyrimidine (e.g., ) alters electronic properties and binding kinetics. Triazoles often enhance metabolic stability, while pyrimidines may improve DNA/protein interaction.
- Antimicrobial vs. Anti-inflammatory Focus: Non-quinazoline analogs (e.g., ) prioritize halogenated aryl groups for antimicrobial activity, whereas quinazoline derivatives (e.g., ) favor anti-inflammatory or kinase-modulating roles.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to ’s method, where 2-chloroacetamide intermediates react with amines or thiols .
- Activity Predictions: Based on IPPQ’s CaVα-β targeting and ’s anti-inflammatory data, the target compound may exhibit dual functionality, though substituent differences (e.g., butylamino vs. phenylpropylamino) could shift its primary mechanism.
- Optimization Potential: Introducing electron-withdrawing groups (e.g., fluorine ) or expanding the sulfanyl bridge (e.g., ) may improve potency or pharmacokinetics.
Activité Biologique
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the quinazoline class of compounds, which have garnered attention for their diverse biological activities, particularly in the field of oncology and pharmacology. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 306.44 g/mol
This compound features a quinazoline core with a butylamino group and a sulfanyl moiety, contributing to its biological activity.
Anticancer Properties
Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various quinazoline derivatives against different cancer cell lines (A549 and C6). The results demonstrated that certain derivatives could effectively inhibit cell proliferation and induce apoptosis through mechanisms such as:
- Caspase Activation : Increased levels of activated caspases were observed in treated cells.
- DNA Synthesis Inhibition : A significant reduction in DNA synthesis was noted, indicating a halt in cell cycle progression.
The biological activity of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is hypothesized to involve several key mechanisms:
- Inhibition of Kinase Activity : Quinazolines are known inhibitors of various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of G Protein-Coupled Receptors (GPCRs) : These compounds may interact with GPCRs, leading to alterations in intracellular signaling cascades that affect cellular responses to growth factors.
Comparative Biological Activity
To illustrate the biological activity of this compound compared to other quinazoline derivatives, the following table summarizes key findings from recent studies:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide | A549 | 15 | Caspase activation |
| Quinazoline Derivative A | C6 | 10 | DNA synthesis inhibition |
| Quinazoline Derivative B | A549 | 20 | Kinase inhibition |
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Preliminary studies suggest it may also exhibit:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.
- Antimicrobial Activity : Some quinazolines have been reported to possess antibacterial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
